Methyl 3-(4-benzoylbenzamido)-5-phenylthiophene-2-carboxylate
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Overview
Description
Methyl 3-(4-benzoylbenzamido)-5-phenylthiophene-2-carboxylate: is a complex organic compound characterized by its intricate molecular structure, which includes a thiophene ring, a benzamide group, and a phenyl group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-phenylthiophene-2-carboxylate as the core structure.
Reaction Steps: The compound undergoes a series of reactions, including acylation and amide formation.
Industrial Production Methods: Large-scale production involves optimizing reaction conditions to achieve high yield and purity, often using advanced techniques like continuous flow chemistry.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzamide group can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, and halides.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, amines.
Substitution Products: Amides, esters, ethers.
Mechanism of Action
Target of Action
Similar compounds have been found to interact withcalcium currents mediated by Cav 1.2 (L-type) channels . These channels play a crucial role in the contraction of cardiac and smooth muscle and the regulation of high-threshold calcium spikes in neuronal cells .
Mode of Action
The compound’s mode of action involves the inhibition of calcium currents mediated by Cav 1.2 (L-type) channels . By inhibiting these channels, the compound can potentially alter the calcium ion flow across the cell membrane, affecting various cellular processes .
Biochemical Pathways
The inhibition of cav 12 (L-type) channels can impact a variety of cellular processes, including muscle contraction, neurotransmitter release, and gene expression .
Pharmacokinetics
Similar compounds have shown high metabolic stability on human liver microsomes and relatively weak inhibition of cyp3a4, cyp2d6, and cyp2c9 isoforms of cytochrome p450 . These properties suggest that the compound may have good bioavailability and a favorable safety profile .
Result of Action
Similar compounds have demonstrated potent anticonvulsant activity and a favorable safety profile .
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: Industry: Utilized in the production of advanced materials and polymers.
Comparison with Similar Compounds
Methyl 3-(4-benzoylbenzamido)benzo[b]thiophene-2-carboxylate
Methyl 3-(4-benzoylbenzamido)benzo[b]thiophene-2-carboxylate
Methyl 3-(4-benzoylbenzamido)benzo[b]thiophene-2-carboxylate
Uniqueness: This compound stands out due to its specific structural features, which confer unique chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
methyl 3-[(4-benzoylbenzoyl)amino]-5-phenylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19NO4S/c1-31-26(30)24-21(16-22(32-24)17-8-4-2-5-9-17)27-25(29)20-14-12-19(13-15-20)23(28)18-10-6-3-7-11-18/h2-16H,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYHVLJLMSNWLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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